molecular formula C22H24N6O3 B3010231 3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one CAS No. 2034245-39-9

3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3010231
CAS No.: 2034245-39-9
M. Wt: 420.473
InChI Key: SKLPDMSCNLRGGO-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core linked to a pyrazolopyridine moiety through a piperazine bridge

Mechanism of Action

Target of Action

The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .

Mode of Action

CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .

Result of Action

The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction could produce dihydro derivatives .

Scientific Research Applications

3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Properties

IUPAC Name

3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLPDMSCNLRGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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